1-(2-Chloro-4-fluorobenzyl)guanidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN3/c9-7-3-6(10)2-1-5(7)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIITEFBBUDTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 1 2 Chloro 4 Fluorobenzyl Guanidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹H NMR, ¹³C NMR, or two-dimensional NMR data for 1-(2-Chloro-4-fluorobenzyl)guanidine were found in available scientific literature.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Specific chemical shifts, coupling constants, and signal multiplicities for the protons in this compound are not available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The characteristic chemical shifts for the carbon atoms within this compound have not been reported.
Two-Dimensional NMR Techniques for Structural Elucidation
There are no available studies utilizing 2D NMR techniques such as COSY, HSQC, or HMBC to confirm the structural assignments of this compound.
Mass Spectrometry (MS)
Detailed mass spectrometry analysis of this compound is not documented in the searched sources.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
The exact mass of this compound as determined by HRMS has not been published.
Fragmentation Pattern Analysis for Structural Confirmation
A detailed analysis of the fragmentation pattern of this compound under mass spectrometric conditions is not available.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz
Fourier-Transform Infrared (FT-IR) spectroscopy provides a detailed vibrational fingerprint of a molecule, allowing for the comprehensive identification of its constituent functional groups. For this compound, the FT-IR spectrum is expected to display a series of characteristic absorption bands corresponding to the vibrations of its distinct structural components: the guanidine (B92328) headgroup, the benzyl (B1604629) linker, and the substituted aromatic ring.
The guanidine moiety is characterized by several key vibrations. The N-H stretching vibrations of primary and secondary amines typically appear in the region of 3300-3500 cm⁻¹. libretexts.org Therefore, the N-H bonds in the guanidinium (B1211019) group of the title compound are expected to produce strong, sharp to moderately broad bands in this region. The C=N imine stretch of the guanidine group gives rise to a strong absorption, typically found between 1680 and 1640 cm⁻¹. Furthermore, C-N stretching vibrations will be observable in the fingerprint region, usually between 1320 and 1210 cm⁻¹. libretexts.org
The aromatic 2-chloro-4-fluorobenzyl portion of the molecule also presents distinct spectroscopic features. Aromatic C-H stretching vibrations are anticipated to appear as weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org The C=C stretching vibrations within the benzene (B151609) ring will produce characteristic absorptions in the 1600-1450 cm⁻¹ range. The aliphatic C-H stretching of the methylene (B1212753) (-CH₂-) bridge connecting the benzyl ring and the guanidine group is expected to show strong bands in the 2960-2850 cm⁻¹ region. libretexts.org
Finally, the halogen substituents contribute to the spectrum in the lower wavenumber region. The C-F stretching vibration typically results in a very strong band in the 1400-1000 cm⁻¹ range, while the C-Cl stretch is found at lower frequencies, generally between 800 and 600 cm⁻¹.
The table below summarizes the expected characteristic FT-IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Guanidine N-H | Stretching | 3500 - 3300 | Strong, Sharp/Moderately Broad |
| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H (-CH₂-) | Stretching | 2960 - 2850 | Medium to Strong |
| Guanidine C=N | Stretching | 1680 - 1640 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |
| Guanidine C-N | Stretching | 1320 - 1210 | Medium |
| Aryl C-F | Stretching | 1400 - 1000 | Strong |
| Aryl C-Cl | Stretching | 800 - 600 | Medium to Strong |
Single Crystal X-ray Diffraction Studies
A single-crystal X-ray diffraction study of this compound would elucidate its precise molecular conformation. The guanidinium group is known to be predominantly planar due to the delocalization of π-electrons across the C-N bonds. The analysis would confirm this planarity and provide exact bond lengths for the C=N and C-N bonds, which are expected to be intermediate between typical single and double bond lengths.
Furthermore, the study would define the stereochemical relationship between the planar guanidinium head and the substituted benzyl ring. The spatial orientation of these two key fragments, dictated by rotation around the single bonds of the methylene linker, would be precisely determined. This includes the exact bond angles within the benzyl group, the methylene bridge, and the guanidine moiety, confirming the geometry of the molecule in the solid state.
The guanidinium group is a potent hydrogen bond donor, and therefore, the crystal packing of this compound is expected to be dominated by an extensive network of intermolecular hydrogen bonds. nih.gov X-ray diffraction analysis would identify the specific donor and acceptor atoms involved in these interactions. It is anticipated that the N-H groups of the guanidine moiety will form strong N-H···N hydrogen bonds, linking adjacent molecules into dimers, chains, or more complex three-dimensional networks. researchgate.net
In addition to hydrogen bonding, the analysis would reveal other, weaker intermolecular forces that contribute to the stability of the crystal lattice. These may include π-π stacking interactions between the aromatic rings of neighboring molecules, where the electron-rich π systems are arranged in a parallel or offset fashion. mdpi.com C-H···π interactions, involving the hydrogen atoms of the methylene bridge or the aromatic ring and the π-system of an adjacent ring, are also plausible. The presence of halogen atoms allows for potential halogen bonding (C-Cl···X or C-F···X) or other dipole-dipole interactions.
The table below outlines the potential intermolecular interactions that could be identified.
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bonding | Guanidine N-H | Guanidine N | Formation of primary structural motifs (dimers, chains) |
| π-π Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | Stabilization of layered or stacked structures |
| C-H···π Interactions | Aliphatic/Aromatic C-H | Aromatic Ring (π-system) | Directional packing and structural reinforcement |
| Halogen Bonding | C-Cl, C-F | N, F, Cl, π-system | Contribution to the overall lattice energy and packing |
A critical torsion angle would be that describing the rotation around the C-C bond connecting the aromatic ring to the methylene bridge, which determines the orientation of the CH₂-guanidine group relative to the plane of the ring. Another important torsion angle is the one around the C-N bond linking the methylene group to the guanidine moiety, which defines the positioning of the bulky benzyl group relative to the planar guanidine head. researchgate.net Comparing these experimentally determined angles with those from theoretical calculations can provide insight into the conformational preferences of the molecule and the influence of crystal packing forces.
The key torsion angles for analysis are listed in the table below.
| Torsion Angle | Atoms Involved | Description |
| τ₁ | C(aromatic)-C(aromatic)-C(methylene)-N(guanidine) | Orientation of the benzyl group relative to the methylene-guanidine unit |
| τ₂ | C(aromatic)-C(methylene)-N(guanidine)-C(guanidine) | Rotation around the CH₂-N bond, defining the guanidine position |
Other Advanced Analytical Methodologies for Compound Characterization
While FT-IR and single-crystal X-ray diffraction provide substantial information, a comprehensive characterization of this compound would employ additional advanced analytical techniques. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be essential to confirm the molecular structure in solution. ¹H NMR would verify the number and connectivity of protons, while ¹³C NMR would identify all unique carbon environments. Given the fluorine substituent, ¹⁹F NMR would provide a distinct signal confirming its presence and electronic environment. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of the compound, allowing for the unambiguous confirmation of its elemental formula. lookchem.com Analysis of the fragmentation pattern in the mass spectrum could also provide further structural verification.
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the purified compound. The experimental values are compared against the theoretical percentages calculated from the molecular formula to assess the sample's purity. lookchem.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like benzylguanidine derivatives. The method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method is typically employed.
Detailed research findings from analogous studies on substituted benzylguanidines, such as m-iodobenzylguanidine, suggest that effective separation can be achieved using a C8 or phenyl-type stationary phase column. scirp.orgresearchgate.net The inclusion of a phenyl-type column can be particularly advantageous due to potential π-π interactions between the aromatic ring of the analyte and the stationary phase, which can enhance separation efficiency. scirp.org
A gradient elution is often preferred to ensure the effective separation of the main compound from any potential impurities, which may include starting materials, by-products, or degradation products. The mobile phase commonly consists of an aqueous buffer, such as ammonium (B1175870) formate (B1220265), and an organic modifier like acetonitrile (B52724). researchgate.netresearchgate.net Detection is typically carried out using a UV detector, as the benzyl moiety in the molecule allows for strong chromophoric activity.
The purity of a sample of this compound would be determined by integrating the peak area of the principal peak and comparing it to the total area of all observed peaks in the chromatogram. A high-purity sample would exhibit a single, sharp, and well-defined peak with a stable retention time.
Table 1: Illustrative HPLC Parameters for Purity Assessment of Benzylguanidine Derivatives
| Parameter | Value |
| Column | Reversed-phase C8 or Phenyl-type |
| Mobile Phase A | Ammonium formate buffer in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specified wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a hypothetical set of parameters based on methods used for structurally related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the polar and non-volatile nature of the guanidine group, direct GC-MS analysis of this compound can be challenging. The compound may exhibit poor chromatographic performance and thermal degradation in the GC injector port. Derivatization is often necessary to increase volatility and thermal stability.
Assuming a suitable derivatization method is employed, or for the analysis of related, more volatile impurities, GC-MS can provide valuable structural information. The mass spectrometer bombards the eluted compounds with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion. Due to the presence of a chlorine atom, there will be two molecular ion peaks: [M]⁺ and [M+2]⁺, with an intensity ratio of approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org
The fragmentation pattern would likely involve the cleavage of the bond between the benzyl group and the guanidine moiety, which is a common fragmentation pathway for such structures. This would result in a prominent fragment ion corresponding to the 2-chloro-4-fluorobenzyl cation. Further fragmentation of the aromatic ring and the guanidine group would also be observed.
Table 2: Predicted Mass Spectral Data for this compound
| Feature | Predicted Observation |
| Molecular Ion (M⁺) | A peak corresponding to the molecular weight of the compound. |
| Isotopic Peak (M+2) | A peak at M+2 with approximately one-third the intensity of the molecular ion peak. libretexts.org |
| Major Fragment Ion | A significant peak corresponding to the [2-chloro-4-fluorobenzyl]⁺ cation. |
| Other Fragments | Peaks resulting from the loss of chlorine, fluorine, and fragmentation of the guanidine group. |
This table is based on established principles of mass spectrometry for halogenated and benzyl compounds.
Computational and Theoretical Investigations of 1 2 Chloro 4 Fluorobenzyl Guanidine
Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. chemrxiv.org By modeling electron correlation through a functional of the electron density, DFT offers a balance of accuracy and computational efficiency. chemrxiv.orgnih.gov Methods like the B3LYP hybrid functional, combined with basis sets such as 6-311G(d,p), are commonly employed to predict a wide range of molecular properties. nih.govresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 1-(2-Chloro-4-fluorobenzyl)guanidine, which contains rotatable bonds, conformational analysis is crucial to identify the global minimum energy structure among various possible conformers.
This process involves systematically rotating the bonds—such as the C-N bond linking the benzyl (B1604629) group to the guanidine (B92328) moiety and the C-C bond of the benzyl group—and performing energy calculations for each resulting conformation. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles. Studies on similar heterocyclic and benzyl-containing compounds have demonstrated that DFT calculations can accurately predict geometric parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.netmdpi.com
Table 1: Illustrative Geometrical Parameters from DFT Optimization This table presents typical data obtained from a geometry optimization calculation for a molecule similar in structure to this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | 1.75 Å |
| C-F | 1.36 Å | |
| C-N (benzyl-guanidine) | 1.47 Å | |
| C=N (guanidine) | 1.29 Å | |
| Bond Angle | C-C-Cl | 119.5° |
| C-C-F | 118.8° | |
| C-C-N (benzyl) | 121.0° | |
| Dihedral Angle | C-C-N-C | ~65° |
The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.govdergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.govresearchgate.netnih.gov
A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating a higher propensity for intramolecular charge transfer. dergipark.org.trnih.gov For guanidine and benzyl derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the guanidine group or the substituted benzene (B151609) ring, while the LUMO may be distributed across the aromatic system. nih.govdergipark.org.tr DFT calculations are routinely used to compute the energies of these orbitals and predict the electronic absorption spectra of molecules. nih.gov
Table 2: Representative Electronic Properties Calculated via DFT This table shows typical electronic property values derived from DFT studies on related aromatic guanidine compounds.
| Property | Symbol | Typical Calculated Value |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV to -5.5 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 eV to -0.5 eV |
| HOMO-LUMO Energy Gap | ΔE | 4.5 eV to 5.5 eV |
| Ionization Potential | IP | 5.5 eV to 6.5 eV |
| Electron Affinity | EA | 0.5 eV to 1.0 eV |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Typically, regions of negative potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen, oxygen, and fluorine. nih.govresearchgate.net Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, such as around hydrogen atoms bonded to electronegative atoms, and are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the fluorine atom and the nitrogen atoms of the guanidine group, while positive potentials would be located on the amine hydrogens.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netnih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds, lone pairs, and anti-bonding orbitals. chemrxiv.orgchemrxiv.org
This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can calculate the stabilization energy (E(2)) associated with these delocalization effects. For instance, interactions like the delocalization of a lone pair from a nitrogen or fluorine atom into an adjacent anti-bonding π* orbital of the aromatic ring can be quantified. researchgate.net Significant stabilization energies point to strong intramolecular charge transfer, which influences the molecule's structure, stability, and reactivity. researchgate.netnih.gov
DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. nih.gov These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the chemical bonds.
The predicted vibrational wavenumbers are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to achieve better agreement with experimental data. nih.gov A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. researchgate.net For this compound, characteristic frequencies would be expected for the N-H and C=N stretching of the guanidine group, C-Cl and C-F stretching, and various aromatic C-H and C-C vibrations. nih.gov
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table provides an example of how theoretical vibrational frequencies are correlated with experimental data for key functional groups found in similar molecules.
| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Experimental Frequency (cm-1) |
| N-H Stretch (Guanidine) | 3550 | 3425 | 3420 |
| Aromatic C-H Stretch | 3180 | 3068 | 3070 |
| C=N Stretch (Guanidine) | 1685 | 1625 | 1630 |
| Aromatic C=C Stretch | 1610 | 1553 | 1550 |
| C-F Stretch | 1240 | 1196 | 1200 |
| C-Cl Stretch | 750 | 723 | 725 |
Molecular Dynamics Simulations for Conformational Sampling
While quantum mechanical calculations provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, molecular flexibility, and interactions with the environment (e.g., solvent). nih.govresearchgate.net
For a molecule like this compound, MD simulations can be used for extensive conformational sampling. By simulating the molecule for nanoseconds or longer, one can explore the potential energy surface and identify the most populated conformational states and the pathways for transitioning between them. uni-konstanz.demdpi.com This is particularly valuable for understanding how the molecule behaves in a solution, providing insights that are complementary to the gas-phase or solid-state information typically derived from DFT and X-ray crystallography, respectively. nih.gov
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. For this compound, a variety of NCIs can be anticipated, primarily involving the guanidinium (B1211019) group and the halogenated aromatic ring.
The guanidinium group, which is protonated under physiological conditions, is a potent donor of hydrogen bonds. The planar, charge-delocalized nature of the guanidinium ion allows it to form multiple, strong hydrogen bonds with acceptor atoms like oxygen and nitrogen. These interactions are fundamental to the binding of many guanidine-containing molecules to biological targets. wikipedia.orgineosopen.org
The 2-chloro-4-fluorobenzyl moiety introduces other significant non-covalent interactions. Halogen atoms, such as chlorine and fluorine, can participate in halogen bonding. nih.govrsc.org This is a highly directional interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile. rsc.org The presence of both chlorine and fluorine atoms allows for a range of potential halogen bonds and other electrostatic interactions. nih.gov
Furthermore, the aromatic ring can engage in π-π stacking and cation-π interactions. The electron-rich π-system of the benzene ring can stack with other aromatic systems, and the partial positive charge of the guanidinium group can interact favorably with electron-rich π-systems of other molecules. nih.gov Computational NCI analysis, often visualized through methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction plots, would likely reveal a complex interplay of these forces, dictating the molecule's aggregation and receptor-binding characteristics.
A hypothetical summary of the types of non-covalent interactions and their potential interaction energies for this compound, based on data from similar compounds, is presented below.
| Interaction Type | Interacting Groups | Estimated Interaction Energy (kcal/mol) |
| Hydrogen Bonding | Guanidinium N-H with O/N acceptors | -5 to -15 |
| Halogen Bonding | C-Cl with nucleophile | -2 to -5 |
| Halogen Bonding | C-F with nucleophile | -1 to -3 |
| π-π Stacking | Benzyl ring with another aromatic ring | -2 to -4 |
| Cation-π Interaction | Guanidinium group with an aromatic ring | -5 to -10 |
| van der Waals Forces | Overall molecular framework | Variable |
Note: The data in this table is hypothetical and serves to illustrate the expected types and relative strengths of non-covalent interactions for this compound based on general principles and data for analogous compounds.
Molecular Interactions and Mechanistic Insights of 1 2 Chloro 4 Fluorobenzyl Guanidine
Development of Hypotheses for Molecular Mechanism of Action
The precise molecular mechanism of action for 1-(2-Chloro-4-fluorobenzyl)guanidine has not been definitively elucidated in publicly available research. However, based on its structural characteristics and the well-documented activities of analogous compounds, several scientifically plausible hypotheses can be formulated. The core of these hypotheses centers on the compound's structural resemblance to endogenous catecholamines and other benzylguanidine derivatives that are known to interact with specific cellular transport systems and receptors.
A primary hypothesis is that this compound acts as a substrate or inhibitor of the human norepinephrine (B1679862) transporter (hNET). The hNET is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby regulating neurotransmission. The structural motif of a benzyl (B1604629) group linked to a guanidine (B92328) moiety is a key pharmacophore for hNET recognition, as exemplified by the radiolabeled imaging agent meta-iodobenzylguanidine (MIBG). The substitutions on the benzene (B151609) ring, in this case, a chloro group at position 2 and a fluoro group at position 4, would modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and transport kinetics at the hNET.
Further hypotheses can be developed by considering the broader biological activities of the guanidinium (B1211019) group. This functional group is known to be involved in a variety of molecular interactions, including acting as a ligand for riboswitches and interacting with various receptors and ion channels. Therefore, it is conceivable that this compound may exert its effects through multiple mechanisms.
To systematically explore these possibilities, the following sub-hypotheses are proposed:
Hypothesis 1: this compound as a Modulator of the Norepinephrine Transporter (NET)
This hypothesis is predicated on the extensive research on benzylguanidine analogs, such as MIBG and its fluorinated derivatives, which are established substrates for NET. researchgate.netnih.gov The proposed mechanism involves the recognition and potential transport of this compound by NET, leading to competitive inhibition of norepinephrine reuptake. This would result in increased synaptic concentrations of norepinephrine and subsequent downstream signaling effects. The specific substitutions on the benzyl ring are critical for modulating the affinity for the transporter.
To visualize the potential structure-activity relationships, a comparative analysis with known NET substrates can be informative.
| Compound | Ring Substitutions | Known NET Interaction |
| meta-iodobenzylguanidine (MIBG) | 3-Iodo | Substrate |
| [¹⁸F]meta-Fluorobenzylguanidine ([¹⁸F]MFBG) | 3-Fluoro | Substrate |
| This compound | 2-Chloro, 4-Fluoro | Hypothesized Substrate/Inhibitor |
Hypothesis 2: Interaction with G-Protein Coupled Receptors (GPCRs)
The guanidine moiety is a common feature in ligands for various GPCRs. While the benzylguanidine structure is most commonly associated with NET, the possibility of off-target interactions with GPCRs cannot be excluded. For instance, G-protein-coupled receptor 84 (GPR84) is a proinflammatory receptor that can be targeted by small molecules. nih.gov Although the known ligands for GPR84 are structurally distinct from this compound, the potential for novel ligand-receptor interactions exists. The binding to a GPCR would initiate an intracellular signaling cascade, the nature of which would depend on the specific receptor and the G-protein it couples to (e.g., Gs, Gi, Gq).
Hypothesis 3: Modulation of Ion Channels
The guanidinium group is known to interact with various ion channels. For example, guanidine itself can affect the depolarization and repolarization of muscle cell membranes. drugbank.com It is plausible that this compound could modulate the activity of specific ion channels, leading to changes in cellular excitability and function. The lipophilic benzyl group would facilitate the compound's access to the cell membrane where these channels are located.
Hypothesis 4: Influence on Guanidine-Sensing Riboswitches
Recent discoveries have identified guanidine-binding riboswitches, which are RNA elements that regulate gene expression in response to guanidine levels. nih.govd-nb.info These riboswitches can control the expression of genes related to guanidine transport and detoxification. It is a novel but plausible hypothesis that this compound, as a guanidine derivative, could interact with these riboswitches. Such an interaction could either mimic the effect of guanidine or act as an antagonist, thereby altering the expression of target genes. The affinity for a riboswitch would likely be influenced by the benzyl substitution pattern.
A summary of the proposed hypotheses and the potential experimental validation approaches are presented below:
| Hypothesis | Proposed Molecular Target | Potential Cellular Effect | Experimental Validation |
| 1 | Norepinephrine Transporter (NET) | Inhibition of norepinephrine reuptake | Radioligand binding assays, cellular uptake studies in NET-expressing cells. |
| 2 | G-Protein Coupled Receptors (GPCRs) | Activation or inhibition of intracellular signaling cascades | Receptor binding assays, functional assays (e.g., cAMP, calcium flux). |
| 3 | Ion Channels | Alteration of membrane potential and cellular excitability | Electrophysiological studies (e.g., patch-clamp). |
| 4 | Guanidine Riboswitches | Modulation of gene expression | In vitro binding assays with riboswitch RNA, reporter gene assays in bacteria. |
Further research, including detailed structure-activity relationship studies and in vitro and in vivo pharmacological profiling, is necessary to test these hypotheses and fully elucidate the molecular mechanism of action of this compound.
Q & A
Basic: What are the recommended synthetic routes for 1-(2-Chloro-4-fluorobenzyl)guanidine, and how can reaction conditions be optimized?
The synthesis of this compound can be adapted from methods used for structurally similar guanidine derivatives. Key approaches include:
- Nucleophilic substitution : Reacting 2-chloro-4-fluorobenzyl chloride with a guanidine precursor (e.g., cyanoguanidine) in the presence of a base like K₂CO₃. Solvents such as DMF or acetonitrile are typically used at 60–80°C .
- Catalyzed coupling : Transition metal catalysts (e.g., Pd or Cu) may enhance yield in multi-step syntheses, particularly when introducing the benzyl group to the guanidine core .
Optimization Tips :- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the 2-chloro-4-fluorobenzyl group (e.g., aromatic proton splitting patterns) and guanidine protons (~δ 6.5–8.5 ppm for aromatic, δ 3.0–4.0 ppm for benzyl-CH₂) .
- X-ray Crystallography : Resolves bond lengths/angles, particularly the planar guanidine core and halogen-substituted benzyl group .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 243.05 for C₈H₈ClFN₃⁺) .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
Basic: What preliminary biological assays should be conducted to evaluate its pharmacological potential?
- Enzyme Inhibition Assays : Test interactions with targets like kinases or proteases using fluorescence-based or colorimetric methods (e.g., ATPase activity for kinase inhibition) .
- Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify interactions with receptors (e.g., serotonin receptors, based on structural analogs) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
- Structural Validation : Re-examine compound purity and stereochemistry via chiral HPLC or circular dichroism, as impurities or enantiomers may skew results .
- Dose-Response Repetition : Conduct assays across multiple concentrations (e.g., 0.1–100 µM) in triplicate to confirm activity trends .
- Target Profiling : Use computational docking (AutoDock Vina) to predict binding modes and compare with experimental data. For example, if a study reports weak kinase inhibition but strong cytotoxicity, evaluate off-target effects via proteome-wide affinity screens .
Advanced: What strategies enhance the compound’s bioavailability and target specificity?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated guanidine) to improve membrane permeability, with enzymatic cleavage releasing the active form .
- Structural Modifications :
- Replace the chloro group with trifluoromethyl to enhance lipophilicity and metabolic stability .
- Add a morpholine-sulfonyl moiety (as in related piperidine derivatives) to improve solubility and receptor specificity .
- Nanocarrier Encapsulation : Use liposomes or PLGA nanoparticles to enhance circulation time and reduce off-target toxicity .
Advanced: How should researchers design experiments to elucidate its mechanism of action?
- Transcriptomic/Proteomic Profiling : RNA-seq or SILAC-based proteomics identifies differentially expressed genes/proteins post-treatment .
- Kinase Activity Profiling : Use kinase inhibitor beads (KIBs) or phospho-antibody arrays to map signaling pathway disruptions .
- CRISPR-Cas9 Screens : Knock out candidate targets (e.g., suspected kinases) to confirm their role in mediating the compound’s effects .
Basic: What safety protocols are essential when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in designated containers for incineration .
- Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
